molecular formula C4H11OSi B079849 Dimethylethoxysilane CAS No. 14857-34-2

Dimethylethoxysilane

Cat. No.: B079849
CAS No.: 14857-34-2
M. Wt: 103.21 g/mol
InChI Key: DRUOQOFQRYFQGB-UHFFFAOYSA-N
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Description

Dimethylethoxysilane is an organosilicon compound with the chemical formula C₄H₁₂OSi. It is a colorless, volatile liquid that is used in various industrial and scientific applications. The compound is known for its ability to form strong bonds with silica surfaces, making it useful in surface modification and waterproofing applications .

Mechanism of Action

Target of Action

Dimethylethoxysilane (DMES) is an organosilicon compound . Its primary targets are hydroxyl and amino groups in organic synthesis reactions . These groups are targeted because they contain active hydrogen, which can adversely affect subsequent reactions .

Mode of Action

The mode of action of DMES involves the formation of silyl derivatives. This is achieved by blocking the hydroxyl and amino groups in organic synthesis reactions . This blocking step allows subsequent reactions to be carried out, which would otherwise be adversely affected by the presence of active hydrogen in the hydroxyl or amine groups .

Biochemical Pathways

DMES is a precursor in the production of the silicone polymer polydimethylsiloxane (PDMS) . It is also used for preparing hydrophobic and release materials as well as enhancing the flow of powders

Pharmacokinetics

It is known that dmes is a liquid at room temperature with a density of 0865 g/cm³ . It is soluble in carbon tetrachloride . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of DMES and their impact on its bioavailability.

Result of Action

The result of DMES’s action is the formation of silyl derivatives. These derivatives are used to stabilize or protect other molecules. For instance, following the reaction step, hydroxyl or amine groups blocked with DMES may be recovered by a hydrolysis procedure .

Action Environment

The action of DMES can be influenced by environmental factors. For example, the wettability of a poly(dimethylsiloxane) (PDMS) coating on plasma-treated glass was studied at room temperature using polar and non-polar liquids . The wettability was investigated regarding the liquids’ surface tensions, dielectric constants, and solubility parameters . More research is needed to fully understand how environmental factors influence DMES’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethylethoxysilane can be synthesized through the reaction of dimethyldichlorosilane with ethanol in the presence of a neutralizing agent such as urea. The reaction typically involves the following steps :

    Reaction: Dimethyldichlorosilane and urea are mixed and stirred in a reaction vessel. Ethanol is then added dropwise to the mixture.

    Neutralization: The reaction mixture is allowed to stand, and the bottom acid layer is separated. The upper layer, containing the crude product, is transferred to a neutralization vessel where it is neutralized with a suitable agent.

    Rectification: The neutralized mixture is subjected to rectification to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves the direct reaction of dimethyldichlorosilane with ethanol under controlled conditions to minimize side reactions and maximize yield . The process is designed to be efficient and cost-effective, with careful control of reaction parameters to ensure high purity of the final product.

Scientific Research Applications

Comparison with Similar Compounds

Dimethylethoxysilane is unique among organosilicon compounds due to its combination of a hydride group and an ethoxy group. Similar compounds include:

These compounds share some chemical properties with this compound but differ in their reactivity and applications, highlighting the unique characteristics of this compound.

Properties

InChI

InChI=1S/C4H11OSi/c1-4-5-6(2)3/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUOQOFQRYFQGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0051734
Record name Ethoxydimethylsilane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14857-34-2
Record name Silane, ethoxydimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014857342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, ethoxydimethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethoxydimethylsilane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethoxydimethylsilane
Source European Chemicals Agency (ECHA)
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Record name Ethoxydimethylsilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethylethoxysilane
Reactant of Route 2
Dimethylethoxysilane
Reactant of Route 3
Dimethylethoxysilane
Reactant of Route 4
Dimethylethoxysilane
Reactant of Route 5
Dimethylethoxysilane
Reactant of Route 6
Dimethylethoxysilane

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